1-[3-(Oxan-4-ylmethyl)azetidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(Oxan-4-ylmethyl)azetidin-1-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1-[3-(Oxan-4-ylmethyl)azetidin-1-yl]prop-2-en-1-one has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. In addition, it has been studied for its potential use as a photosensitizer in photodynamic therapy, as well as a ligand in metal-catalyzed reactions.
Mechanism of Action
The mechanism of action of 1-[3-(Oxan-4-ylmethyl)azetidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a role in inflammation. It has also been shown to inhibit the activity of Akt, a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. However, its effects on normal cells and tissues are not fully understood.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[3-(Oxan-4-ylmethyl)azetidin-1-yl]prop-2-en-1-one in lab experiments include its relatively simple synthesis method, its potential applications in various scientific fields, and its ability to selectively target certain enzymes and signaling pathways. However, its limitations include its potential toxicity and the need for further studies to fully understand its effects on normal cells and tissues.
Future Directions
There are several future directions for the study of 1-[3-(Oxan-4-ylmethyl)azetidin-1-yl]prop-2-en-1-one. One potential direction is the development of more efficient and selective synthesis methods. Another direction is the investigation of its potential applications in other scientific fields, such as material science and catalysis. In addition, further studies are needed to fully understand its mechanism of action and effects on normal cells and tissues. Finally, the development of derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Synthesis Methods
1-[3-(Oxan-4-ylmethyl)azetidin-1-yl]prop-2-en-1-one can be synthesized through a multistep process involving the reaction of 3-(oxan-4-ylmethyl)azetidine with prop-2-enoyl chloride. The resulting product can be purified through recrystallization, and its identity can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
properties
IUPAC Name |
1-[3-(oxan-4-ylmethyl)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-12(14)13-8-11(9-13)7-10-3-5-15-6-4-10/h2,10-11H,1,3-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWLVWRQQXAIPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)CC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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